1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a thiadiazole ring, and a pyrrolidine carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
CAS No. |
931374-42-4 |
|---|---|
Molecular Formula |
C18H18ClN5O2S |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H18ClN5O2S/c1-10-22-23-18(27-10)21-17(26)12-6-16(25)24(9-12)5-4-11-8-20-15-3-2-13(19)7-14(11)15/h2-3,7-8,12,20H,4-6,9H2,1H3,(H,21,23,26) |
InChI Key |
MQPJZQBHCOCMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to prepare indole derivatives, involving the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives . The final step involves coupling the indole and thiadiazole derivatives with the pyrrolidine carboxamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile, such as halogens or nitro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the nitro group in the thiadiazole ring can produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored in preclinical and clinical studies.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, while the thiadiazole ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets involved would require further investigation through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid: A related compound with similar structural features but lacking the thiadiazole ring.
5-chloro-2-methyltriptamine: Another indole derivative with potential biological activities.
Uniqueness
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of both the indole and thiadiazole moieties, which may confer distinct biological properties and enhance its potential as a therapeutic agent.
Biological Activity
The compound 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, including an indole ring, thiadiazole moiety, and a pyrrolidine framework. The molecular formula is , with a molecular weight of approximately 414.9 g/mol. Key structural features are depicted in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClFN4O |
| Molecular Weight | 414.9 g/mol |
| XLogP3-AA | 3.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 7 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The compound was evaluated against various cancer cell lines using the MTT assay to determine its cytotoxic effects.
Case Study: Anticancer Efficacy
In a study assessing the anticancer activity of related thiadiazole derivatives, compounds were tested against NCI-60 human cancer cell lines. Notably, derivatives showed IC50 values ranging from to across different cancer types, indicating substantial inhibitory effects (Table 1).
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound IVc | 1.47 | Breast Cancer |
| Compound IVf | 5.05 | Hepatocellular Carcinoma (HePG-2) |
| Compound IVr | 8.10 | Colorectal Carcinoma (HCT-116) |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. In vitro studies demonstrated that treatment with the compound resulted in a significant increase in both early and late apoptotic cells compared to untreated controls.
Other Pharmacological Activities
Beyond its anticancer potential, compounds containing the thiadiazole moiety have been explored for various other biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial and fungal strains.
- Antidiabetic Activity : Thiazolidinedione derivatives related to this compound have been reported to exhibit antidiabetic properties through mechanisms involving insulin sensitization.
- Neuroprotective Effects : Certain analogs have demonstrated neuroprotective effects in models of neurodegeneration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
